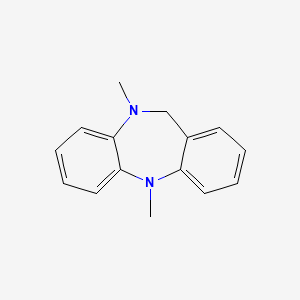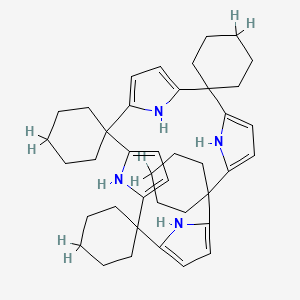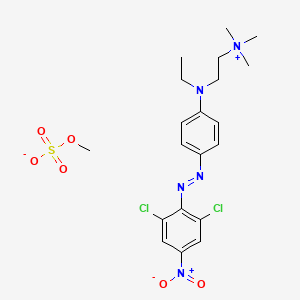![molecular formula C13H16N2O2S2 B13740906 [2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate](/img/structure/B13740906.png)
[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate is an organic compound with a complex structure that includes an acetamidophenyl group, an oxoethyl group, and an N-ethylcarbamodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.
Introduction of the Oxoethyl Group: The next step involves the reaction of 4-acetamidophenol with an oxoethylating agent, such as ethyl oxalyl chloride, to introduce the oxoethyl group.
Formation of the N-ethylcarbamodithioate Group: Finally, the compound is reacted with N-ethylcarbamodithioic acid or its derivatives to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamodithioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-acetamidophenyl)-2-oxoethyl] N-methylcarbamodithioate
- [2-(4-acetamidophenyl)-2-oxoethyl] N-propylcarbamodithioate
- [2-(4-acetamidophenyl)-2-oxoethyl] N-butylcarbamodithioate
Uniqueness
What sets [2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where other compounds may not be as effective.
Properties
Molecular Formula |
C13H16N2O2S2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate |
InChI |
InChI=1S/C13H16N2O2S2/c1-3-14-13(18)19-8-12(17)10-4-6-11(7-5-10)15-9(2)16/h4-7H,3,8H2,1-2H3,(H,14,18)(H,15,16) |
InChI Key |
XYCXRCZOADBEQC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)SCC(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)

![4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13740837.png)

![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)









